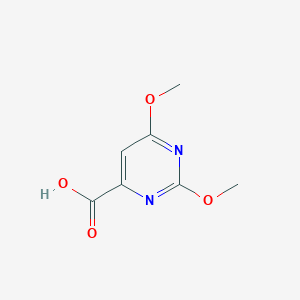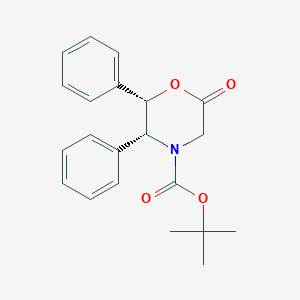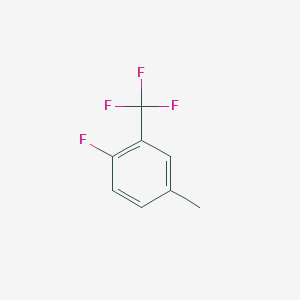
1-Fluoro-4-methyl-2-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene is a fluorinated aromatic molecule that is of interest due to its potential applications in various chemical syntheses and material sciences. The presence of both methyl and trifluoromethyl groups on the benzene ring can influence the reactivity and physical properties of the compound, making it a valuable target for research.
Synthesis Analysis
The synthesis of related fluoro-polyimides involves the use of fluorine-containing aromatic diamines, which are obtained by the reduction of corresponding dinitro-compounds synthesized by coupling nitro-trifluoromethylbenzene with hydroquinone in the presence of a strong base . Although not directly related to the synthesis of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene, this process highlights the general approach to introducing fluorine atoms onto aromatic rings, which could be adapted for synthesizing the compound of interest.
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives can be significantly influenced by the substituents. For instance, the crystal structure of a fluorinated benzene with triisopropylsilyl groups was determined by X-ray crystallography, indicating that bulky substituents can lead to highly crowded molecular structures . Similarly, the introduction of fluorine atoms can affect the crystal packing and hydrogen bonding patterns in benzene derivatives, as seen in the case of benzene-1,3,5-trisamides .
Chemical Reactions Analysis
Fluorinated benzenes can undergo various chemical reactions, including electrophilic aromatic substitution, as demonstrated by the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, which can fluorinate aromatic substrates . Additionally, the fluorination of 1,3-bis-(trifluoromethyl)benzene over potassium tetrafluorocobaltate results in the formation of lightly fluorinated aromatic products . These studies suggest that 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene could also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often characterized by high thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the polyimide films prepared from related fluoro-polyimides . The fluorescence spectra and quenching studies of fluoro(trifluoromethyl)benzenes provide insights into their photophysical properties, which could be relevant for understanding the behavior of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene under various conditions . The electrochemical fluorination of trifluoromethyl-substituted benzenes also sheds light on the potential electrochemical properties of the compound .
科学的研究の応用
Fluoroalkylation in Aqueous Media
Fluoroalkylation reactions, including those involving trifluoromethyl groups, have made significant strides, especially in environmentally friendly conditions. These reactions are pivotal for incorporating fluorinated groups into pharmaceuticals, agrochemicals, and materials, enhancing their physical, chemical, or biological properties. The development of methods for fluoroalkylation in water or the presence of water underscores a commitment to green chemistry, with significant catalytic systems and newly developed reagents playing crucial roles (Song et al., 2018).
Advances in C-F Bond Activation
The activation of C-F bonds in aliphatic fluorides is a groundbreaking advancement that offers new methodologies for synthesizing both fluorinated and non-fluorinated building blocks. This review discusses recent examples of C-F bond cleavage and further transformation of compounds bearing aliphatic fluoride, difluoromethylene, or trifluoromethyl groups. Various methods to activate C-F bonds, including those mediated by Lewis acid, transition metals, and rare earth metals, are highlighted. Such advancements pave the way for creating innovative molecules with significant synthetic interest (Shen et al., 2015).
Fluorinated Liquid Crystals: Properties and Applications
Fluorinated liquid crystals exhibit unique properties due to the fluorine atom's influence, which can modify mesophase morphology, transition temperatures, and other physical properties. The incorporation of fluorine atoms into liquid crystal structures allows for tailored material properties, useful in various applications including displays and nanotechnology. This critical review underscores the versatility of fluorinated liquid crystals and their potential in commercial applications, highlighting the significant impact of fluorine's inclusion in modifying material characteristics (Hird, 2007).
Fluorinated Scaffolds in Antimalarial Drug Discovery
The unique characteristics of fluorinated compounds, particularly those with trifluoromethyl groups, have been leveraged in antimalarial drug discovery. The review discusses the potential applications of fluorine substituents in developing new drug candidates against malaria, emphasizing the high potency and improved activity profile against the malaria parasite that fluorinated molecules offer. The presence of fluorine in drug molecules is associated with enhanced bioavailability, stability, and therapeutic efficacy, illustrating the critical role of fluorinated scaffolds in medicinal chemistry (Upadhyay et al., 2020).
特性
IUPAC Name |
1-fluoro-4-methyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMIVPNJRBRFCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591717 |
Source


|
| Record name | 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-methyl-2-(trifluoromethyl)benzene | |
CAS RN |
1214385-64-4 |
Source


|
| Record name | 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


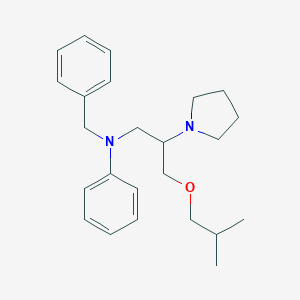
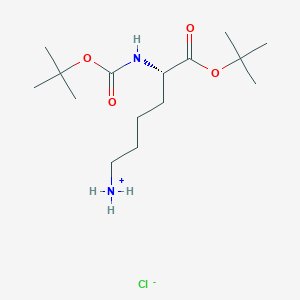
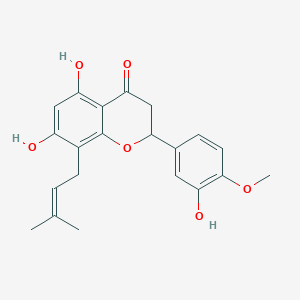
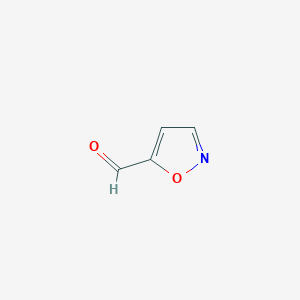
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)
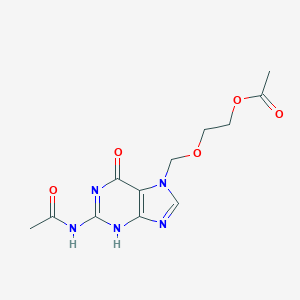
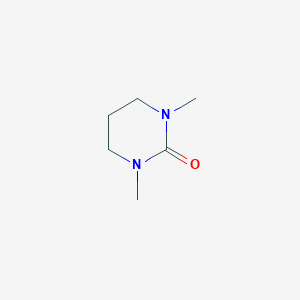
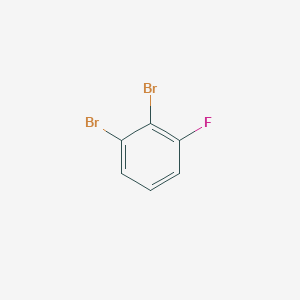
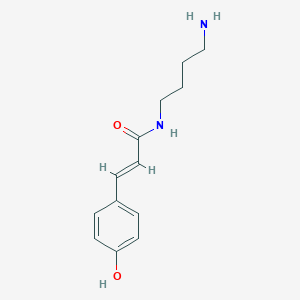
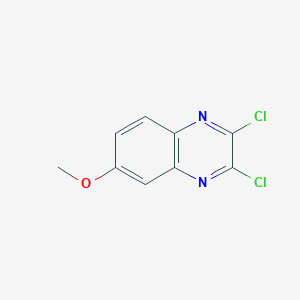
![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B108872.png)
